molecular formula C16H22F2N4O B12264410 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methylpyrazine

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methylpyrazine

Cat. No.: B12264410
M. Wt: 324.37 g/mol
InChI Key: JSEIVWNDENZPPL-UHFFFAOYSA-N
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Description

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methylpyrazine is a complex organic compound featuring a piperidine and pyrazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methylpyrazine typically involves multiple steps, starting with the preparation of 4,4-difluoropiperidine. One common method involves the reaction of t-butyl 4,4-difluoro-1-piperidinecarboxylate with trifluoroacetic acid in dichloromethane at room temperature for several hours . The resulting product is then further reacted with other intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methylpyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methylpyrazine is unique due to its specific combination of piperidine and pyrazine rings, which may confer distinct chemical and biological properties compared to similar compounds. Its difluorinated piperidine moiety is particularly noteworthy for its potential to enhance stability and biological activity.

Properties

Molecular Formula

C16H22F2N4O

Molecular Weight

324.37 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C16H22F2N4O/c1-12-10-19-11-14(20-12)21-6-2-13(3-7-21)15(23)22-8-4-16(17,18)5-9-22/h10-11,13H,2-9H2,1H3

InChI Key

JSEIVWNDENZPPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F

Origin of Product

United States

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